Orphenadrine is synthesized from diphenylmethanol and is classified as a tertiary amine. Its chemical formula is , and it is recognized for its central nervous system depressant effects, which contribute to its muscle-relaxing properties. The compound is also noted for having antihistaminic effects, making it useful in treating various conditions beyond muscle spasms, such as allergies and motion sickness .
Orphenadrine can be synthesized through several methods involving the reaction of diphenylmethanol derivatives with appropriate amines. One common method includes:
The synthesis typically involves the following steps:
Orphenadrine has a distinctive molecular structure characterized by a phenolic group and a tertiary amine. The structural formula can be represented as follows:
Key data points include:
Orphenadrine can undergo various chemical reactions, including:
The stability of orphenadrine can be influenced by pH levels, temperature, and the presence of light. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and assess purity levels during synthesis .
Orphenadrine exerts its muscle relaxant effects primarily through central mechanisms. It acts by blocking certain neurotransmitters in the central nervous system, particularly acetylcholine at muscarinic receptors. This action leads to decreased muscle tone and reduced reflexes.
Key points regarding its mechanism include:
These properties highlight the importance of proper storage conditions to maintain the efficacy and safety of orphenadrine formulations .
Orphenadrine has several applications in medical science:
Orphenadrine's development is intrinsically linked to the pioneering antihistamine research of George Rieveschl, a professor of chemistry at the University of Cincinnati, during the 1940s. Rieveschl's laboratory focused on synthesizing novel antihistaminic compounds, leading to the discovery of diphenhydramine by his student Fred Huber in 1943. Parke-Davis licensed this compound, bringing Rieveschl on board as their Director of Research in 1947. Under his leadership, orphenadrine was developed as a structural analog of diphenhydramine [1] [6].
Table 1: Key Patents for Orphenadrine and Derivatives
Patent Number | Year | Assignee | Primary Focus/Claim | Significance |
---|---|---|---|---|
US 2567351 | Not specified | Not specified | Original compound claims (Orphenadrine base) | Established core intellectual property for the molecule [9] |
US 2991225 | Not specified | Not specified | Pharmaceutical compositions (e.g., salts like citrate) | Covered formulations enabling therapeutic use [9] |
Various | Post-1950s | Multiple companies | Combination products (e.g., with Aspirin, Paracetamol) | Extended commercial lifespan and application scope [8] |
The compound received US approval as a muscle relaxant in 1957 [3]. Early brand names included Disipal (hydrochloride salt) and Norflex/Norgesic (citrate salt), marketed primarily by Riker Laboratories (later acquired by 3M Pharmaceuticals) and others [1] [6] [8]. The citrate salt became particularly common in the US for oral (tablets, extended-release tablets) and injectable formulations, while the hydrochloride was also used internationally [1] [2]. Generic versions emerged following patent expirations, supplied by numerous manufacturers [8]. The development trajectory highlights a transition from academic discovery through corporate development and refinement (salts, formulations) to widespread generic availability.
Orphenadrine is pharmacologically classified as a tertiary amino compound and specifically the phenyl-o-tolylmethyl ether of 2-(dimethylamino)ethanol [9]. Its primary therapeutic actions stem from its membership in two key drug classes:
Table 2: Orphenadrine vs. Diphenhydramine: Core Pharmacological Classification
Feature | Orphenadrine | Diphenhydramine | Pharmacological Consequence |
---|---|---|---|
Chemical Relation | Monomethylated derivative (o -methyldiphenhydramine) | Parent compound | Structural similarity underpins shared mechanisms |
Anticholinergic Potency | Higher (~58% of atropine) [1] [11] | Lower | More pronounced central & peripheral antimuscarinic effects |
H1-Antihistamine Potency | Present, but potentially less dominant | Primary mechanism | Similar sedative potential, but orphenadrine may cause stimulation |
Key Additional Mechanisms | NMDA antagonism, NDRI, Na+ channel block [1] | Weak peripheral anticholinergic, local anesthetic | Broader spectrum of potential actions for orphenadrine |
Crucially, orphenadrine exhibits several additional pharmacological properties that distinguish it from simple anticholinergics or antihistamines and may contribute to its efficacy, particularly as a muscle relaxant and analgesic:
Therefore, while firmly rooted in the anticholinergic and antihistaminic classes derived from its diphenhydramine lineage, orphenadrine possesses a multifaceted and "dirty" pharmacological profile [1], with these additional mechanisms underpinning its specific therapeutic applications beyond its structural parent.
Orphenadrine's therapeutic journey exemplifies a successful transition from being a simple derivative to establishing distinct clinical roles, primarily in two domains:
Management of Parkinsonism: Prior to the advent of levodopa (late 1960s) and later dopamine agonists and amantadine, anticholinergics were the cornerstone of Parkinson's disease (PD) pharmacotherapy. Orphenadrine emerged as a significant agent in this class [1] [7]. Its mechanism involved restoring the neurotransmitter balance within the basal ganglia, counteracting the relative cholinergic excess caused by dopamine deficiency. This proved effective, particularly for tremor and rigidity, with Cochrane reviews indicating that anticholinergics like orphenadrine provided symptomatic benefit in approximately 20% of PD patients [1] [6]. While largely superseded by dopaminergic therapies for primary treatment due to superior efficacy on core symptoms like bradykinesia and a better side effect profile, orphenadrine and other anticholinergics retained a role, especially in managing drug-induced parkinsonism and as adjunctive therapy for tremor in selected patients [1] [2] [6]. The central anticholinergic effect was paramount for this application.
Treatment of Musculoskeletal Pain & Spasm: This became orphenadrine's primary and most enduring indication. Marketed as a skeletal muscle relaxant, it was used adjunctively with rest and physical therapy for acute, painful conditions like strains and sprains [1] [2] [3]. Its mechanism here is distinct from direct peripheral muscle relaxation and is multifactorial, involving:
The transition from a diphenhydramine derivative to established therapeutic agent was driven by the enhanced anticholinergic potency crucial for Parkinsonism and the broader pharmacological profile (NMDA antagonism, Na+ channel block, NDRI) that supported its use in pain and muscle spasm. While newer agents have displaced it from first-line roles, particularly in PD, its specific combination of actions has ensured its continued, albeit more niche, presence in therapeutics throughout the latter half of the 20th century and into the 21st [1] [5] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1